JNJ-26076713

Description

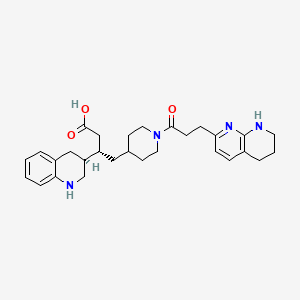

Structure

2D Structure

3D Structure

Properties

CAS No. |

669076-03-3 |

|---|---|

Molecular Formula |

C29H38N4O3 |

Molecular Weight |

490.6 g/mol |

IUPAC Name |

(3S)-4-[1-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoyl]piperidin-4-yl]-3-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]butanoic acid |

InChI |

InChI=1S/C29H38N4O3/c34-27(10-9-25-8-7-21-5-3-13-30-29(21)32-25)33-14-11-20(12-15-33)16-23(18-28(35)36)24-17-22-4-1-2-6-26(22)31-19-24/h1-2,4,6-8,20,23-24,31H,3,5,9-19H2,(H,30,32)(H,35,36)/t23-,24+/m0/s1 |

InChI Key |

AJVBWPQQXWRZHQ-BJKOFHAPSA-N |

Isomeric SMILES |

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)C[C@@H](CC(=O)O)[C@@H]4CC5=CC=CC=C5NC4 |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)CC(CC(=O)O)C4CC5=CC=CC=C5NC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(3,S,beta,S)-1,2,3,4-tetrahydro-beta-((1-(1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl)-4-piperidinyl)methyl)-3-quinolinepropanoic acid JNJ-26076713 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of JNJ-77242113 (Icotrokinra)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-77242113, also known as icotrokinra, is a first-in-class, orally administered, targeted peptide antagonist of the interleukin-23 receptor (IL-23R). It exhibits high-affinity binding to the IL-23R, potently and selectively inhibiting the IL-23 signaling pathway, a key driver in the pathogenesis of several immune-mediated inflammatory diseases. Preclinical and clinical studies have demonstrated its capacity to suppress the production of pro-inflammatory cytokines, such as IL-17 and IL-22, leading to the amelioration of disease phenotypes in models of psoriasis and colitis. This document provides a comprehensive overview of the mechanism of action of JNJ-77242113, including its binding characteristics, effects on downstream signaling, and a summary of the experimental protocols used for its characterization.

Core Mechanism of Action: Selective IL-23 Receptor Antagonism

JNJ-77242113 functions as a competitive antagonist of the IL-23 receptor.[1][2][3] By binding to the receptor, it sterically hinders the binding of the endogenous ligand, IL-23. This blockade prevents the subsequent conformational changes in the receptor complex required for downstream signal transduction. A key feature of JNJ-77242113 is its high selectivity for the IL-23R, with no significant impact on the related IL-12 signaling pathway, which shares the p40 subunit with IL-23 but utilizes a different receptor chain for signaling.[1] This selectivity is crucial as IL-12 plays a distinct role in host defense.

Binding Affinity and Potency

JNJ-77242113 demonstrates a high binding affinity for the IL-23 receptor, with a dissociation constant (KD) in the single-digit picomolar range.[1] This high affinity translates to potent inhibition of IL-23-mediated signaling, with IC50 values also in the picomolar range.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (KD) | 7.1 pM | Not specified | [1] |

| IC50 (IL-23 Signaling) | 5.6 pM | Human cells | [1] |

| IC50 (IFNγ production) | 18.4 pM | NK cells | [1] |

| IC50 (IFNγ production) | 11 pM | Healthy donor blood | [1] |

| IC50 (IFNγ production) | 9 pM | Psoriasis patient blood | [1] |

Signaling Pathway Inhibition

The binding of IL-23 to its receptor normally activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, primarily through the phosphorylation of STAT3 (pSTAT3).[2] JNJ-77242113 effectively blocks this initial step of IL-23-induced pSTAT3 formation.[2] This inhibition of proximal signaling prevents the nuclear translocation of pSTAT3 and the subsequent transcription of target genes, including those for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22.[1]

Experimental Protocols

In Vitro Inhibition of IL-23-induced pSTAT3

Objective: To determine the potency of JNJ-77242113 in inhibiting IL-23-induced STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Isolation: PBMCs are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Compound Incubation: PBMCs are pre-incubated with serial dilutions of JNJ-77242113 for a specified period (e.g., 30 minutes) at 37°C.

-

Stimulation: Recombinant human IL-23 is added to the cell suspension to a final concentration known to induce robust STAT3 phosphorylation (e.g., 100 ng/mL) and incubated for a short duration (e.g., 15 minutes) at 37°C.

-

Fixation and Permeabilization: Cells are fixed with a paraformaldehyde-based buffer and subsequently permeabilized with a methanol-based buffer to allow intracellular antibody staining.

-

Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular pSTAT3.

-

Flow Cytometry: The level of pSTAT3 in specific cell populations is quantified using a flow cytometer.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Ex Vivo Inhibition of IL-23-Stimulated Cytokine Production

Objective: To assess the pharmacodynamic effect of orally administered JNJ-77242113 by measuring the inhibition of IL-23-induced cytokine production in whole blood.[1]

Methodology:

-

Blood Collection: Whole blood is collected from subjects (preclinical species or human volunteers) at various time points following oral administration of JNJ-77242113.

-

Ex Vivo Stimulation: Aliquots of whole blood are stimulated with recombinant human IL-23 (e.g., 10 ng/mL) and incubated for an extended period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

Plasma Separation: Plasma is separated from the blood cells by centrifugation.

-

Cytokine Quantification: The concentration of IFNγ (or other relevant cytokines like IL-17A) in the plasma is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

Data Analysis: The percentage of inhibition of cytokine production at each time point post-dosing is calculated relative to the pre-dose baseline.

IL-23-Induced Rat Skin Inflammation Model

Objective: To evaluate the in vivo efficacy of orally administered JNJ-77242113 in a model of IL-23-driven skin inflammation.[1]

Methodology:

-

Animal Model: The study utilizes a suitable rat strain, such as Sprague Dawley.[1]

-

Compound Administration: Rats are orally dosed with JNJ-77242113 or vehicle for a predetermined number of days.

-

Induction of Inflammation: A solution of recombinant rat IL-23 is intradermally injected into the ear of the rats. The contralateral ear may be injected with vehicle as a control.

-

Endpoint Measurement:

-

Ear Thickness: Ear thickness is measured daily using a digital caliper as a primary indicator of inflammation.

-

Histopathology: At the end of the study, ear tissue is collected, fixed, and processed for histological analysis (e.g., H&E staining) to assess epidermal hyperplasia and immune cell infiltration.

-

Gene Expression: RNA is extracted from the ear tissue, and the expression of pro-inflammatory cytokine genes (e.g., IL-17A, IL-17F, IL-22) is quantified by quantitative real-time PCR (qRT-PCR).[1]

-

-

Data Analysis: The effect of JNJ-77242113 on ear swelling, histological scores, and gene expression is compared between the treated and vehicle control groups.

Clinical Validation: The FRONTIER 1 Study

The efficacy and safety of JNJ-77242113 in patients with moderate-to-severe plaque psoriasis were evaluated in the Phase 2b FRONTIER 1 clinical trial.[4]

FRONTIER 1 Trial Design

-

Study Type: Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[4]

-

Participants: Adults with moderate-to-severe plaque psoriasis.

-

Intervention: Patients were randomized to receive one of five different oral doses of JNJ-77242113 or a placebo for 16 weeks.[4] The dosing regimens included 25 mg once daily, 25 mg twice daily, 50 mg once daily, 100 mg once daily, and 100 mg twice daily.

-

Primary Endpoint: The primary outcome was the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) at week 16.[4]

Key Efficacy Results

A significant dose-dependent increase in the proportion of patients achieving PASI 75 was observed in the JNJ-77242113 treatment groups compared to placebo.[4] In the highest dose group (100 mg twice daily), a substantial percentage of patients achieved PASI 75, demonstrating the clinical efficacy of JNJ-77242113.

| Treatment Group | PASI 75 Response at Week 16 |

| Placebo | 9.3% |

| JNJ-77242113 (25 mg QD) | 37.2% |

| JNJ-77242113 (100 mg BID) | 78.6% |

Conclusion

JNJ-77242113 is a highly potent and selective oral peptide inhibitor of the IL-23 receptor. Its mechanism of action, centered on the blockade of the IL-23/STAT3 signaling axis, has been robustly characterized through a series of in vitro and in vivo studies. The subsequent reduction in pro-inflammatory cytokine production translates to significant clinical efficacy in immune-mediated diseases such as psoriasis. The development of an oral therapy that selectively targets the IL-23 pathway represents a significant advancement in the treatment landscape for these conditions.

References

JNJ-26076713: A Technical Guide to a Potent αvβ3 and αvβ5 Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26076713 is a potent, orally active small molecule antagonist of αvβ3 and αvβ5 integrins. Integrins are transmembrane receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions, playing a pivotal role in angiogenesis, cell migration, and survival. The αvβ3 and αvβ5 integrins, in particular, are key mediators of pathological angiogenesis, making them attractive targets for therapeutic intervention in diseases such as age-related macular degeneration (AMD), diabetic retinopathy, and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction

Integrins are a family of heterodimeric glycoproteins that mediate essential physiological and pathological processes.[1] The αvβ3 and αvβ5 integrins are highly expressed on activated endothelial cells and some tumor cells, where they regulate angiogenesis, the formation of new blood vessels from pre-existing ones.[2][3] Dysregulated angiogenesis is a hallmark of several diseases, including cancer and various ophthalmological conditions.[2][3] this compound is a tetrahydroquinoline-containing compound designed to inhibit the function of αvβ3 and αvβ5 integrins, thereby blocking their downstream signaling and inhibiting pathological angiogenesis.[4]

Chemical Properties

| Property | Value |

| IUPAC Name | 3-Quinolinepropanoic acid, 1,2,3,4-tetrahydro-beta-((1-(1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl)-4-piperidinyl)methyl)-, (betaS,3S)- |

| Molecular Formula | C29H38N4O3 |

| Molecular Weight | 490.64 g/mol |

| CAS Number | 669076-03-3 |

Mechanism of Action

This compound competitively inhibits the binding of natural ligands, such as vitronectin, to the αvβ3 and αvβ5 integrins. This blockade disrupts the downstream signaling cascades that are crucial for endothelial cell migration, proliferation, and survival. The primary signaling pathway inhibited involves Focal Adhesion Kinase (FAK) and Src kinase.[5][6][7] Upon ligand binding to integrins, FAK is recruited to the focal adhesions and undergoes autophosphorylation, creating a binding site for Src. The resulting FAK/Src complex then phosphorylates a multitude of downstream targets, leading to the activation of pathways such as the Ras-ERK pathway, which is essential for angiogenesis.[8][9] By preventing the initial ligand-integrin interaction, this compound effectively blocks the activation of this entire signaling cascade.

Figure 1: Simplified signaling pathway of αvβ3/αvβ5 integrins and the inhibitory action of this compound.

Quantitative Data

In Vitro Activity

| Assay | Target | IC50 (nM) |

| Integrin Binding Assay | αvβ3 | 2.3 |

| Integrin Binding Assay | αvβ5 | 6.3 |

Data sourced from MedChemExpress.[2]

In Vivo Efficacy

| Animal Model | Treatment | Dosing Regimen | Key Findings |

| Oxygen-Induced Retinopathy (OIR) in C57BL/6J Mice | This compound (intragastric) | 30, 60, 120 mg/kg, twice daily for 5 days | Dose-dependent inhibition of retinal neovascularization (33%, 43%, and 67% inhibition, respectively).[2] |

| Streptozotocin-Induced Diabetic Long-Evans Rats | This compound (intragastric) | 60 mg/kg, twice daily for 5 days | 48% reduction in leukocyte adhesion and inhibition of retinal vascular permeability.[2] |

| Chick Chorioallantoic Membrane (CAM) Assay | This compound | 0.1, 1, and 10 µg | Dose-dependent inhibition of angiogenesis.[2] |

Experimental Protocols

In Vitro Integrin Binding Assay (Competitive ELISA)

This protocol is a general method for determining the IC50 of a small molecule inhibitor for integrin-ligand binding.

Materials:

-

Purified recombinant human αvβ3 or αvβ5 integrin

-

Vitronectin

-

96-well high-binding microplates

-

This compound and other test compounds

-

Blocking buffer (e.g., 1% BSA in Tris-buffered saline with 1 mM MnCl2)

-

Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20)

-

Anti-integrin primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coat the 96-well plate with vitronectin (e.g., 1-5 µg/mL) overnight at 4°C.

-

Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

-

During blocking, pre-incubate a constant concentration of purified integrin with serial dilutions of this compound in blocking buffer for 30-60 minutes.

-

Wash the plate and add the integrin/inhibitor mixtures to the wells. Incubate for 1-2 hours at room temperature.

-

Wash the plate to remove unbound integrin.

-

Add the primary anti-integrin antibody and incubate for 1 hour.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the plate and add TMB substrate. Allow color to develop.

-

Stop the reaction with stop solution and read the absorbance at 450 nm.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.[10]

Figure 2: Workflow for the in vitro integrin binding assay.

HUVEC Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of an inhibitor to block endothelial cell migration towards a chemoattractant.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Endothelial cell growth medium (EGM)

-

Serum-free basal medium

-

Chemoattractant (e.g., VEGF-A)

-

This compound

-

Calcein AM or Crystal Violet for staining

Procedure:

-

Culture HUVECs to ~80% confluency and then serum-starve for 4-6 hours.

-

Add serum-free basal medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Harvest the starved HUVECs and resuspend them in serum-free basal medium containing various concentrations of this compound.

-

Seed the HUVEC suspension into the upper chamber of the Transwell inserts.

-

Incubate for 4-6 hours at 37°C to allow for migration.

-

Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Calculate the percentage of migration inhibition compared to the vehicle control.[1][11][12]

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of a compound on angiogenesis in a living system.

Materials:

-

Fertilized chicken eggs (day 3 of incubation)

-

Thermostable filter paper discs or gelatin sponges

-

This compound

-

Sterile PBS

-

Egg incubator

-

Stereomicroscope

Procedure:

-

Incubate fertilized eggs at 37.5°C in a humidified incubator.

-

On day 3, create a small window in the eggshell to expose the CAM.

-

On day 8-10, apply a sterile filter paper disc or gelatin sponge saturated with a specific concentration of this compound (or vehicle control) onto the CAM.

-

Seal the window and return the egg to the incubator for 48-72 hours.

-

On day 12-13, open the window and observe the vasculature around the implant under a stereomicroscope.

-

Quantify the angiogenic response by counting the number of blood vessels growing towards the implant or by measuring the area of vessel growth.[1][3][13]

Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is used to study retinal neovascularization.

Procedure:

-

On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing mother in a hyperoxic chamber (75% oxygen).

-

On P12, return the mice to normoxic (room air) conditions. This induces relative hypoxia in the retina, stimulating neovascularization.

-

From P12 to P17, administer this compound via oral gavage or other appropriate routes at the desired dosing regimen.

-

On P17, euthanize the mice and enucleate the eyes.

-

Dissect the retinas and prepare flat mounts.

-

Stain the retinal vasculature with a fluorescently labeled lectin (e.g., isolectin B4).

-

Image the retinal flat mounts using fluorescence microscopy and quantify the area of neovascularization and avascular area using imaging software.[2][14]

Streptozotocin-Induced Diabetic Rat Model

This model is used to study diabetic retinopathy.

Procedure:

-

Induce diabetes in adult Long-Evans or Wistar rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

-

Confirm diabetes by measuring blood glucose levels (typically >250 mg/dL).

-

Allow the diabetic phenotype to develop for a specified period (e.g., several weeks to months).

-

Administer this compound at the desired dose and frequency.

-

Assess retinal vascular permeability using methods like the Evans blue dye leakage assay.

-

Evaluate leukostasis (leukocyte adhesion to the retinal vasculature) by perfusing the animals with a fluorescently labeled lectin or by immunohistochemistry on retinal cross-sections.[4][12][15]

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, oral bioavailability, clearance, and half-life, are not extensively available in the public domain. However, the compound is described as "orally active," and in vivo studies have demonstrated its efficacy following intragastric administration, indicating sufficient oral absorption to achieve therapeutic concentrations in the target tissues.[2][4] General approaches for predicting human pharmacokinetic parameters from preclinical data involve allometric scaling and in vitro metabolism studies.[16]

Clinical Development

There is no publicly available information on clinical trials specifically for this compound. However, other small molecule and peptide-based αvβ3/αvβ5 integrin antagonists have been investigated in clinical trials for conditions such as age-related macular degeneration and diabetic macular edema, providing a rationale for the clinical development of this class of compounds.[8][14] For example, cilengitide, another αvβ3/αvβ5 inhibitor, has been studied in various cancers.

Conclusion

This compound is a potent and selective antagonist of αvβ3 and αvβ5 integrins with demonstrated efficacy in preclinical models of pathological angiogenesis, particularly in the context of retinal diseases. Its oral activity makes it an attractive candidate for further development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other integrin antagonists. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki-Miyaura approach to this compound, an orally active tetrahydroquinoline-containing alphaVbeta3/alphaVbeta5 integrin antagonist. enantioselective synthesis and stereochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-integrin therapy for retinovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki−Miyaura Approach to this compound, an Orally Active Tetrahydroquinoline-Containing α<sub>V</sub>β<sub>3</sub>/α<s… [ouci.dntb.gov.ua]

- 5. cdn.pfizer.com [cdn.pfizer.com]

- 6. Src and FAK signalling controls adhesion fate and the epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FAK regulates tyrosine phosphorylation of CAS, paxillin, and PYK2 in cells expressing v-Src, but is not a critical determinant of v-Src transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. SRC-mediated phosphorylation of focal adhesion kinase couples actin and adhesion dynamics to survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 14. ophthalmologytimes.com [ophthalmologytimes.com]

- 15. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-26076713: A Technical Whitepaper on its Biological Activity as a Potent αv Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-26076713 is a potent, orally active small molecule antagonist of αv (alpha-v) integrins, with high affinity for the αvβ3 and αvβ5 subtypes.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The primary therapeutic potential of this compound lies in the treatment of ocular diseases characterized by pathological angiogenesis, such as age-related macular degeneration (AMD) and diabetic retinopathy.[3][4][5][6][7]

Core Biological Activity: αv Integrin Antagonism

This compound exerts its biological effects by inhibiting the function of αvβ3 and αvβ5 integrins. These heterodimeric cell surface receptors play a crucial role in cell adhesion, migration, proliferation, and survival, particularly in activated endothelial cells during angiogenesis (the formation of new blood vessels).[3][8] By blocking the interaction of these integrins with their extracellular matrix (ECM) ligands, such as vitronectin, fibronectin, and osteopontin, this compound disrupts the signaling cascades that promote neovascularization.[8][9]

Quantitative Data: In Vitro Potency

The inhibitory potency of this compound against its primary targets has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of the compound for both αvβ3 and αvβ5 integrins.

| Target | IC50 (nM) |

| αvβ3 Integrin | 2.3 |

| αvβ5 Integrin | 6.3 |

(Data sourced from MedChemExpress and MCE)[1][2]

Preclinical Efficacy: In Vitro and In Vivo Models

The anti-angiogenic activity of this compound has been demonstrated in a range of preclinical models, highlighting its potential for therapeutic intervention in diseases driven by excessive blood vessel growth.

In Vitro Angiogenesis Models

-

Inhibition of Endothelial Cell Migration: this compound dose-dependently inhibits the migration of Human Umbilical Vein Endothelial Cells (HUVECs) induced by pro-angiogenic factors such as Fibroblast Growth Factor 2 (FGF2).[2] This is a critical step in the formation of new blood vessels.

-

Chick Chorioallantoic Membrane (CAM) Assay: In the CAM model, a well-established in vivo assay for angiogenesis, this compound has been shown to inhibit the formation of new blood vessels in a dose-dependent manner when applied to the membrane.[2]

In Vivo Models of Ocular Disease

-

Oxygen-Induced Retinopathy (OIR) Model: this compound is the first orally administered αv integrin antagonist reported to inhibit retinal neovascularization in a mouse model of oxygen-induced retinopathy, which mimics aspects of retinopathy of prematurity.[7]

-

Diabetic Retinopathy Model: In diabetic rat models, oral administration of this compound markedly inhibits retinal vascular permeability, a key pathological feature of diabetic macular edema.[5][6][7]

Signaling Pathways Modulated by this compound

This compound's antagonism of αvβ3 and αvβ5 integrins disrupts downstream signaling pathways that are crucial for endothelial cell survival, proliferation, and migration during angiogenesis. The diagrams below illustrate the key signaling cascades affected.

Caption: αvβ3 integrin signaling pathway in angiogenesis.

Caption: αvβ5 integrin signaling pathway in angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are illustrative of the procedures used to evaluate the biological activity of this compound.

HUVEC Migration Assay (Transwell Assay)

This assay measures the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.

Workflow:

Caption: HUVEC migration assay workflow.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Assay Setup: A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a 24-well plate. The upper surface of the membrane is coated with an extracellular matrix protein like fibronectin. HUVECs are seeded onto the upper chamber of the insert.

-

Treatment: The cells are serum-starved for a few hours. Subsequently, different concentrations of this compound are added to the upper chamber.

-

Chemotaxis: A chemoattractant, such as FGF2 or VEGF, is added to the lower chamber to stimulate cell migration.

-

Incubation: The plate is incubated for a period of 4-24 hours to allow the HUVECs to migrate through the pores of the membrane towards the chemoattractant.

-

Quantification: Non-migrated cells on the upper side of the membrane are removed with a cotton swab. The migrated cells on the lower side of the membrane are fixed and stained (e.g., with crystal violet). The number of migrated cells is then quantified by microscopy or by eluting the stain and measuring its absorbance.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

Workflow:

Caption: Chick Chorioallantoic Membrane (CAM) assay workflow.

Methodology:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator for 9-10 days.

-

Windowing: A small window is carefully cut into the eggshell to expose the chorioallantoic membrane, a highly vascularized extraembryonic membrane.

-

Compound Application: A sterile carrier, such as a filter disk or a gelatin sponge, is saturated with a solution of this compound at various concentrations and placed directly onto the CAM. A vehicle control is also applied to a separate set of eggs.

-

Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 48-72 hours.

-

Analysis: The CAM is then imaged in situ or excised and imaged. The degree of angiogenesis is quantified by measuring parameters such as the number of blood vessel branch points, vessel length, and vessel density in the area surrounding the carrier.

Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is used to study retinal neovascularization, a hallmark of several ischemic retinopathies.[5][7][10][11]

Methodology:

-

Hyperoxia Exposure: Neonatal mouse pups at postnatal day 7 (P7) and their nursing dam are placed in a chamber with 75% oxygen for 5 days.[7][11] This hyperoxic environment leads to the cessation of normal retinal vessel development and vaso-obliteration in the central retina.

-

Return to Normoxia: At P12, the mice are returned to room air (21% oxygen). The now avascular and hypoxic central retina responds by over-expressing pro-angiogenic factors, leading to pathological retinal neovascularization (the formation of new, abnormal blood vessels).

-

Treatment: this compound is administered orally to the pups daily from P12 to P16.

-

Analysis: At P17, the peak of neovascularization, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with a fluorescent isolectin to visualize the vasculature. The extent of retinal neovascularization and the area of vaso-obliteration are quantified using fluorescence microscopy and image analysis software.[7]

Streptozotocin (B1681764) (STZ)-Induced Diabetic Retinopathy Rat Model

This model is used to study the vascular permeability changes associated with diabetic retinopathy.[12][13][14]

Methodology:

-

Induction of Diabetes: Diabetes is induced in adult rats by a single intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.[12][13] The development of diabetes is confirmed by measuring blood glucose levels.

-

Treatment: After the onset of diabetes, rats are treated with daily oral doses of this compound or a vehicle control for a specified period.

-

Measurement of Vascular Permeability: Retinal vascular permeability is assessed using the Evans blue dye method. Evans blue dye is injected intravenously and allowed to circulate. The dye binds to albumin in the blood, and its extravasation into the retinal tissue is a measure of the breakdown of the blood-retinal barrier.

-

Quantification: After a set circulation time, the rats are euthanized, and the retinas are dissected. The amount of Evans blue dye that has leaked into the retina is quantified by spectrophotometry after extraction from the tissue. A reduction in dye leakage in the treated group compared to the vehicle group indicates that the compound has reduced vascular permeability.[14]

Conclusion

This compound is a potent and orally bioavailable antagonist of αvβ3 and αvβ5 integrins. Its ability to inhibit endothelial cell migration and angiogenesis in robust preclinical models of neovascularization, particularly in the context of ocular diseases, highlights its significant therapeutic potential. The detailed mechanisms of action, centered on the disruption of key pro-angiogenic signaling pathways, provide a strong rationale for its further development as a novel treatment for conditions such as age-related macular degeneration and diabetic retinopathy.

References

- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. αvβ3 Integrin Limits the Contribution of Neuropilin-1 to Vascular Endothelial Growth Factor-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]

- 11. Frontiers | Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies [frontiersin.org]

- 12. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijo.cn [ijo.cn]

- 14. metrovision.fr [metrovision.fr]

JNJ-26076713: A Technical Guide to an Orally Active αv Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26076713 is a potent, orally bioavailable, small-molecule antagonist of αv integrins, specifically targeting αvβ3 and αvβ5. It has been investigated for its anti-angiogenic properties, with potential therapeutic applications in ocular diseases characterized by neovascularization. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols. The information is intended to support further research and development efforts in the field of integrin-targeted therapies.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and various pathological conditions, including cancer and ischemic eye diseases. Integrins, a family of transmembrane cell adhesion receptors, play a pivotal role in regulating cellular interactions with the extracellular matrix (ECM), thereby modulating cell migration, proliferation, and survival. The αv integrins, particularly αvβ3 and αvβ5, are known to be upregulated on activated endothelial cells during angiogenesis, making them attractive targets for anti-angiogenic therapies.

This compound is a non-peptide small molecule designed to inhibit the function of αv integrins. Its oral bioavailability presents a significant advantage over peptide-based or antibody therapies targeting the same pathway. This document summarizes the key preclinical findings for this compound.

Mechanism of Action

This compound functions as a competitive antagonist of αvβ3 and αvβ5 integrins. By binding to these integrins, it blocks their interaction with ECM proteins such as vitronectin, fibronectin, and osteopontin. This disruption of integrin-ligand binding inhibits the downstream signaling pathways that are crucial for endothelial cell migration and proliferation, two key events in angiogenesis. The inhibition of these processes ultimately leads to a reduction in neovascularization.

Signaling Pathways

The antagonism of αvβ3 and αvβ5 by this compound disrupts key signaling cascades involved in angiogenesis. The diagrams below illustrate the targeted pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity

| Assay | Target | Cell Line | IC50 (nM) | Reference |

| Integrin Binding | αvβ3 | - | 2.3 | Santulli et al., 2008 |

| Integrin Binding | αvβ5 | - | 6.3 | Santulli et al., 2008 |

| Cell Migration | - | HUVEC | Dose-dependent inhibition (5-5000 nM) | Santulli et al., 2008 |

Table 2: In Vivo Efficacy

| Model | Species | Dosing Regimen | Endpoint | Result | Reference |

| Chick Chorioallantoic Membrane (CAM) | Chicken | 0.1, 1, 10 µg | Angiogenesis | Dose-dependent inhibition | Santulli et al., 2008 |

| Oxygen-Induced Retinopathy (OIR) | Mouse | 30, 60, 120 mg/kg, i.g., BID for 5 days | Retinal Neovascularization | 33%, 43%, and 67% inhibition, respectively | Santulli et al., 2008 |

| Streptozotocin-Induced Diabetic | Rat | 60 mg/kg, i.g., BID for 5 days | Retinal Vascular Permeability | Inhibition of permeability and leukostasis | Santulli et al., 2008 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Integrin Binding Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting the binding of ligands to αvβ3 and αvβ5 integrins.

-

Methodology: Solid-phase binding assays were performed using purified human placental αvβ3 and αvβ5 integrins coated onto 96-well plates. The ability of this compound to inhibit the binding of biotinylated vitronectin to the immobilized integrins was measured. The concentration of this compound required to inhibit 50% of vitronectin binding (IC50) was determined by non-linear regression analysis.

HUVEC Migration Assay

-

Objective: To assess the effect of this compound on endothelial cell migration.

-

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded into the upper chamber of a modified Boyden chamber. The lower chamber contained fibroblast growth factor 2 (FGF2) as a chemoattractant. This compound was added to the upper chamber at various concentrations (5-5000 nM). After an incubation period, the number of cells that migrated to the lower surface of the membrane was quantified.

Chick Chorioallantoic Membrane (CAM) Assay

-

Objective: To evaluate the anti-angiogenic activity of this compound in an in vivo model.

-

Methodology: Fertilized chicken eggs were incubated for 10 days. A filter disk containing this compound (0.1, 1, or 10 µg) was placed on the CAM. After 72 hours of further incubation, the CAM was examined for changes in vessel growth around the filter disk. The degree of angiogenesis inhibition was scored based on the reduction in vessel density and sprouting.

Oxygen-Induced Retinopathy (OIR) Model

-

Objective: To assess the efficacy of this compound in a mouse model of retinal neovascularization.

-

Methodology: C57BL/6J mouse pups at postnatal day 7 (P7) were exposed to 75% oxygen for 5 days to induce vessel obliteration in the central retina. At P12, the mice were returned to room air, which triggers retinal neovascularization. This compound was administered by oral gavage twice daily from P12 to P16 at doses of 30, 60, and 120 mg/kg. At P17, the mice were euthanized, and the retinas were dissected, stained for blood vessels, and the extent of neovascularization was quantified.

Streptozotocin-Induced Diabetic Rat Model

-

Objective: To evaluate the effect of this compound on retinal vascular permeability in a diabetic rat model.

-

Methodology: Diabetes was induced in Long-Evans rats by a single intraperitoneal injection of streptozotocin. After the onset of diabetes, the rats were treated with this compound (60 mg/kg) or vehicle by oral gavage twice daily for 5 days. Retinal vascular permeability was assessed by measuring the extravasation of Evans blue dye. Leukostasis was also quantified by counting the number of trapped leukocytes in the retinal vasculature.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound. The compound appears to have been evaluated at the preclinical stage of development.

Conclusion

This compound is a potent and orally active antagonist of αvβ3 and αvβ5 integrins with demonstrated anti-angiogenic effects in a range of in vitro and in vivo models of ocular vasculopathy. The preclinical data support its potential as a therapeutic agent for diseases characterized by pathological neovascularization. Further investigation would be required to determine its clinical utility.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information presented is based on publicly available preclinical research data.

The Discovery and Development of Icotrokinra (JNJ-77242113/JNJ-2113): A Technical Guide to the First Oral IL-23 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icotrokinra (also known as JNJ-77242113 and JNJ-2113) is a first-in-class, orally administered, targeted peptide antagonist of the interleukin-23 (IL-23) receptor. Developed through a collaboration between Protagonist Therapeutics and Janssen, a Johnson & Johnson company, icotrokinra represents a significant advancement in the treatment of IL-23-mediated autoimmune diseases, offering the potential for biologic-like efficacy in a convenient oral formulation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of icotrokinra, with a focus on the key experimental data and protocols that have defined its therapeutic profile.

Introduction: The IL-23/Th17 Pathway and the Unmet Need in Autoimmune Disease

The IL-23/Th17 signaling pathway is a critical driver of inflammation in a number of autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. IL-23, a heterodimeric cytokine, binds to its receptor (IL-23R) on the surface of T helper 17 (Th17) cells and other immune cells. This interaction triggers a signaling cascade that promotes the proliferation and activation of Th17 cells, leading to the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines, in turn, drive the chronic inflammation and tissue damage characteristic of these diseases.

While injectable biologic therapies targeting the IL-23 pathway have demonstrated significant efficacy, a substantial unmet need has remained for an oral therapy with a comparable mechanism of action and level of effectiveness. Icotrokinra was developed to address this gap, offering a novel, targeted oral treatment option for patients with moderate-to-severe IL-23-mediated conditions.

Discovery and Preclinical Development

Icotrokinra was jointly discovered and is being developed under a license and collaboration agreement between Protagonist Therapeutics and Janssen.[1] The discovery process leveraged Protagonist's proprietary peptide technology platform to identify a macrocyclic peptide with high affinity and selectivity for the human IL-23 receptor.[2]

Mechanism of Action

Icotrokinra is a targeted oral peptide that selectively binds to the IL-23 receptor, thereby blocking the binding of IL-23 and inhibiting downstream signaling.[2] This targeted inhibition of the IL-23 pathway is central to its therapeutic effect.

dot

Preclinical Pharmacology

Icotrokinra demonstrated potent and selective inhibition of IL-23 signaling in a variety of preclinical models.

| Assay | Cell Type | Endpoint | Result (IC50) |

| IL-23 Receptor Binding | Human Cells | Dissociation Constant (KD) | 7.1 pM[2] |

| IL-23-induced STAT3 Phosphorylation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of pSTAT3 | 5.6 pM[2] |

| IL-23-induced IFNγ Production | Human Natural Killer (NK) Cells | Inhibition of IFNγ | 18.4 pM[3] |

| IL-23-induced IFNγ Production | Whole Blood (Healthy Donors) | Inhibition of IFNγ | 11 pM[4] |

| IL-23-induced IFNγ Production | Whole Blood (Psoriasis Patients) | Inhibition of IFNγ | 9 pM[4] |

Preclinical Animal Models

The efficacy of icotrokinra was evaluated in rodent models of inflammatory bowel disease and skin inflammation.

In a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats, oral administration of icotrokinra attenuated disease parameters at doses of 0.3 mg/kg/day and higher.[4] This demonstrated the potential for oral delivery to achieve therapeutic effects in a model of gastrointestinal inflammation.

In an IL-23-induced skin inflammation model in rats, icotrokinra inhibited skin thickening and the gene induction of IL-17A, IL-17F, and IL-22.[4] This provided preclinical evidence of its activity in a dermatological context.

Clinical Development

The clinical development program for icotrokinra has progressed through Phase 1, 2, and 3 studies, primarily focusing on moderate-to-severe plaque psoriasis.

Phase 1 Studies

The initial Phase 1 study in healthy volunteers, completed in October 2021, established the safety, tolerability, and pharmacokinetics of icotrokinra.[5][6] The results supported the advancement of the compound into Phase 2 clinical trials.

Phase 2b FRONTIER 1 Trial

The FRONTIER 1 trial was a randomized, multicenter, double-blind, placebo-controlled Phase 2b study designed to evaluate the efficacy and safety of various oral doses of icotrokinra in adults with moderate-to-severe plaque psoriasis.[5]

dot

| Treatment Group | PASI 75 Response (%) | PASI 90 Response (%) | PASI 100 Response (%) | IGA Score of 0 or 1 (%) |

| Placebo | 9.3 | 2.3 | 0 | 9.3 |

| 25 mg Once Daily | 37.2 | 14.0 | 4.7 | 32.6 |

| 25 mg Twice Daily | 51.2 | 26.8 | 12.2 | 43.9 |

| 50 mg Once Daily | 67.4 | 44.2 | 18.6 | 60.5 |

| 100 mg Once Daily | 72.1 | 44.2 | 25.6 | 60.5 |

| 100 mg Twice Daily | 78.6 | 58.1 | 40.5 | 62.8 |

Data adapted from publicly available sources.

The FRONTIER 1 trial successfully met its primary endpoint, demonstrating a statistically significant and dose-dependent improvement in PASI 75 response at week 16 compared to placebo.[5] The highest dose tested, 100 mg twice daily, achieved a PASI 75 response rate of 78.6%.[5] The treatment was well-tolerated, with no meaningful differences in adverse events across treatment groups compared to placebo.[5]

Phase 3 ICONIC Program

Based on the positive results from the FRONTIER 1 trial, Janssen initiated the comprehensive ICONIC Phase 3 clinical development program to further evaluate the efficacy and safety of icotrokinra in adult and adolescent patients with moderate-to-severe plaque psoriasis.[7]

dot

The ICONIC program includes several pivotal trials:

-

ICONIC-LEAD and ICONIC-TOTAL: These trials are designed to evaluate the efficacy and safety of icotrokinra compared to placebo.[7][8]

-

ICONIC-ADVANCE 1 and ICONIC-ADVANCE 2: These studies will compare icotrokinra to both placebo and the oral TYK2 inhibitor, deucravacitinib.[9]

-

ICONIC-ASCEND: This trial will assess the efficacy and safety of icotrokinra against placebo and the injectable anti-IL-12/23 antibody, ustekinumab.[10][11]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical development of icotrokinra.

In Vitro STAT3 Phosphorylation Assay

This assay is crucial for determining the direct inhibitory effect of icotrokinra on the proximal IL-23 signaling pathway.

-

Cell Culture: Human PBMCs are isolated from healthy donors or psoriasis patients.

-

Stimulation: Cells are pre-incubated with varying concentrations of icotrokinra before being stimulated with recombinant human IL-23 to induce STAT3 phosphorylation.

-

Cell Lysis: After stimulation, cells are lysed to extract total protein.

-

Western Blot Analysis:

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.

-

Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

-

The intensity of the pSTAT3 band is normalized to the total STAT3 band to quantify the level of inhibition.

-

Ex Vivo IL-23-Stimulated IFNγ Production Assay

This whole blood assay assesses the functional consequence of IL-23 receptor blockade.

-

Sample Collection: Whole blood is collected from healthy volunteers or clinical trial participants.

-

Stimulation: Aliquots of whole blood are stimulated ex vivo with recombinant human IL-23 in the presence of co-stimulatory cytokines such as IL-2 and IL-18.

-

Incubation: The blood is incubated to allow for cytokine production.

-

Cytokine Measurement: Plasma is separated, and the concentration of IFNγ is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibition of IL-23-induced IFNγ production by icotrokinra is calculated relative to vehicle-treated controls.

Tape-Strip Proteomics

This minimally invasive technique is used to assess changes in the proteome of the stratum corneum in response to treatment.

-

Sample Collection: Adhesive tape strips are sequentially applied to and removed from a defined area of lesional and non-lesional skin to collect the outermost layers of the epidermis.

-

Protein Extraction: Proteins are extracted from the tape strips using a suitable lysis buffer and sonication.

-

Proteomic Analysis: The protein extract is analyzed using a high-throughput proteomic platform, such as the Olink Proximity Extension Assay (PEA), which can simultaneously quantify a large panel of inflammatory and structural proteins.

-

Data Analysis: Changes in the protein expression profiles between baseline and post-treatment samples, as well as between lesional and non-lesional skin, are analyzed to identify biomarkers of treatment response and to understand the molecular effects of icotrokinra in the skin.

TNBS-Induced Colitis Model in Rats

This is a widely used preclinical model to evaluate the efficacy of potential therapies for inflammatory bowel disease.

-

Induction of Colitis: Following a period of fasting, rats are anesthetized, and a solution of TNBS dissolved in ethanol (B145695) is administered intra-rectally via a catheter.[2]

-

Treatment: Icotrokinra or vehicle is administered orally at specified doses and time points relative to the induction of colitis.

-

Assessment of Disease Activity: Over the course of the study, animals are monitored for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood.

-

Histopathological Analysis: At the end of the study, the colons are removed, and macroscopic damage is scored. Colonic tissue sections are then prepared for histological evaluation to assess the degree of inflammation, ulceration, and tissue damage.

Conclusion

Icotrokinra (JNJ-77242113/JNJ-2113) has emerged as a promising and potentially transformative oral therapy for moderate-to-severe plaque psoriasis and other IL-23-mediated diseases. Its targeted mechanism of action, potent preclinical activity, and compelling clinical data from the FRONTIER 1 trial underscore its potential to meet a significant unmet need for patients seeking a convenient and effective oral treatment option. The ongoing Phase 3 ICONIC program will further delineate the efficacy and safety profile of icotrokinra and will be instrumental in defining its future role in the management of autoimmune and inflammatory conditions. The experimental methodologies detailed in this guide provide a framework for understanding the robust scientific foundation upon which the development of this novel therapeutic is built.

References

- 1. isrctn.com [isrctn.com]

- 2. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Magnetic resonance colonography assessment of acute trinitrobenzene sulfonic acid colitis in pre-pubertal rats | PLOS One [journals.plos.org]

- 5. contemporarypediatrics.com [contemporarypediatrics.com]

- 6. promega.com [promega.com]

- 7. Tape-Strip Proteomic Profiling of Atopic Dermatitis on Dupilumab Identifies Minimally Invasive Biomarkers — Olink® [olink.com]

- 8. frontiersin.org [frontiersin.org]

- 9. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

JNJ-26076713: A Technical Guide to a Potent αV Integrin Antagonist

CAS Number: 669076-03-3

This in-depth technical guide provides a comprehensive overview of JNJ-26076713, a potent, orally active dual antagonist of αVβ3 and αVβ5 integrins. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its pharmacological properties, mechanism of action, and relevant experimental data.

Core Compound Information

This compound is a nonpeptide small molecule belonging to the 1,2,3,4-tetrahydroquinoline (B108954) class of compounds.[1] It has been investigated for its therapeutic potential in ocular diseases characterized by pathological angiogenesis and vascular permeability, such as age-related macular degeneration (AMD), macular edema, and proliferative diabetic retinopathy.[1]

| Property | Value |

| IUPAC Name | (3S,βS)-1,2,3,4-Tetrahydro-β-[[1-[1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl]-4-piperidinyl]methyl]-3-quinolinepropanoic acid |

| Molecular Formula | C29H38N4O3 |

| Molecular Weight | 490.64 g/mol |

| CAS Number | 669076-03-3 |

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity

| Assay | Target/Stimulus | Species | IC50 |

| Vitronectin Binding | Human αVβ3 Integrin | Human | 2.3 nM |

| Vitronectin Binding | Human αVβ5 Integrin | Human | 6.3 nM |

| HUVEC Migration | VEGF-induced | Human | 30 nM |

| HUVEC Migration | FGF2-induced | Human | 31 nM |

Data sourced from a 2008 publication.

Table 2: In Vivo Efficacy

| Model | Species | Administration | Key Findings |

| Oxygen-Induced Retinopathy (OIR) | Rodent | Oral | Inhibition of retinal neovascularization |

| Diabetic Model | Rat | Oral | Marked inhibition of retinal vascular permeability |

| Chick Chorioallantoic Membrane (CAM) Assay | Avian | N/A | Demonstrated antiangiogenic properties |

Data sourced from a 2008 publication and other preclinical studies.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively antagonizing the binding of extracellular matrix proteins, such as vitronectin, to αVβ3 and αVβ5 integrins. These integrins are crucial for the survival, proliferation, and migration of endothelial cells, particularly during angiogenesis. By blocking these receptors, this compound disrupts the downstream signaling cascades initiated by growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2), ultimately leading to an inhibition of angiogenesis and a reduction in vascular permeability.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Integrin-Vitronectin Binding Assay (ELISA-based)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory activity of this compound on the binding of vitronectin to αVβ3 and αVβ5 integrins.

Caption: Workflow for the integrin-vitronectin binding assay.

-

Plate Coating: Coat a 96-well high-binding microplate with human vitronectin (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.

-

Competitive Binding: Add serial dilutions of this compound to the wells, followed by a constant concentration of purified human αVβ3 or αVβ5 integrin.

-

Incubation: Incubate the plate for 2-3 hours at room temperature to allow for competitive binding.

-

Washing: Wash the plate multiple times with PBST to remove unbound integrin and inhibitor.

-

Primary Antibody: Add a primary antibody specific for the β3 or β5 integrin subunit and incubate for 1-2 hours.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

-

Washing: Repeat the washing step.

-

Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

HUVEC Migration Assay (Boyden Chamber)

This protocol describes a Boyden chamber assay to assess the effect of this compound on the migration of Human Umbilical Vein Endothelial Cells (HUVECs) induced by VEGF or FGF2.

-

Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium. Prior to the assay, starve the cells in a serum-free medium for 4-6 hours.

-

Assay Setup: Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate. In the lower chamber, add serum-free medium containing either VEGF (e.g., 10 ng/mL) or FGF2 (e.g., 20 ng/mL) as the chemoattractant.

-

Cell Seeding: Resuspend the starved HUVECs in serum-free medium containing various concentrations of this compound. Seed the cells into the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

-

Cell Fixation and Staining: Remove the inserts and gently wipe the non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).

-

Quantification: Elute the stain from the migrated cells and measure the absorbance. Alternatively, count the number of migrated cells in several fields of view under a microscope.

-

Data Analysis: Determine the percent inhibition of migration for each concentration of this compound and calculate the IC50 value.

Oxygen-Induced Retinopathy (OIR) Model in Rodents

This in vivo protocol is used to evaluate the efficacy of orally administered this compound in a model of retinal neovascularization.

-

Induction of OIR: On postnatal day 7 (P7), place neonatal mice or rats with their nursing dam into a hyperoxic chamber (75% oxygen). After 5 days (at P12), return the animals to normoxic conditions (room air). This oxygen fluctuation induces retinal neovascularization.

-

Drug Administration: Prepare a formulation of this compound suitable for oral gavage. From P12 to P16, administer the compound or vehicle control to the pups daily.

-

Tissue Collection and Analysis: At P17, euthanize the animals and enucleate the eyes. Fix the eyes and dissect the retinas.

-

Visualization of Retinal Vasculature: Stain the retinal whole mounts with a fluorescently labeled endothelial cell marker (e.g., isolectin B4).

-

Quantification of Neovascularization: Acquire images of the stained retinas using a fluorescence microscope. Quantify the area of neovascular tufts and/or the avascular area of the retina using image analysis software.

-

Statistical Analysis: Compare the extent of neovascularization between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound.

Synthesis

The synthesis of this compound has been reported to be achieved through a Suzuki-Miyaura coupling approach. This methodology allows for the efficient and stereoselective construction of the core tetrahydroquinoline structure.

Conclusion

This compound is a potent dual antagonist of αVβ3 and αVβ5 integrins with demonstrated in vitro and in vivo activity in models of angiogenesis and vascular permeability. Its oral bioavailability makes it a promising candidate for the treatment of ocular diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in this compound and the broader field of integrin antagonism.

References

JNJ-26076713: A Technical Guide for Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26076713 is a potent, orally bioavailable, non-peptide antagonist of αv integrins, specifically targeting the αvβ3 and αvβ5 heterodimers.[1] These integrins are key mediators in the process of angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and pathological conditions such as cancer and retinopathies. By blocking the interaction of these integrins with their extracellular matrix (ECM) ligands, this compound effectively inhibits endothelial cell migration, proliferation, and survival, thereby impeding neovascularization. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.

Core Mechanism of Action

This compound competitively inhibits the binding of ECM proteins, such as vitronectin, to αvβ3 and αvβ5 integrins on the surface of endothelial cells.[1][2] This disruption of cell-matrix adhesion interferes with downstream signaling pathways crucial for angiogenesis. Integrin engagement with the ECM is essential for transducing signals that regulate cell survival, proliferation, and migration. The inhibition of these signals by this compound leads to the suppression of angiogenesis.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models of angiogenesis.

Table 1: In Vitro Efficacy of this compound

| Target | Assay | IC50 Value | Reference |

| αvβ3 Integrin | Binding Assay | 2.3 nM | |

| αvβ5 Integrin | Binding Assay | 6.3 nM |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

| Model | Species | Treatment | Effect | Reference |

| FGF2-induced HUVEC Migration | Human | 5-5000 nM this compound | Dose-dependent inhibition | |

| Chick Chorioallantoic Membrane (CAM) Assay | Chicken | 0.1, 1, and 10 µg this compound | Dose-dependent inhibition of angiogenesis | |

| Oxygen-Induced Retinopathy (OIR) | Mouse (C57BL/6J) | 30, 60, and 120 mg/kg this compound (i.g., twice daily for 5 days) | 33%, 43%, and 67% inhibition of retinal neovascularization, respectively | |

| Diabetic Retinopathy | Rat (Long-Evans) | 60 mg/kg this compound (i.g., twice daily for 5 days) | 48% reduction in leukocyte adhesion and inhibition of retinal vascular permeability |

Signaling Pathways

This compound's antagonism of αvβ3 and αvβ5 integrins disrupts critical downstream signaling cascades initiated by growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2). These pathways are essential for endothelial cell function during angiogenesis.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the anti-angiogenic activity of this compound are provided below.

FGF2-Induced HUVEC Migration Assay

This assay assesses the ability of this compound to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs) towards a chemoattractant, Fibroblast Growth Factor 2 (FGF2).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Transwell inserts (8 µm pore size)

-

Fibronectin

-

FGF2

-

This compound

-

Calcein AM

Protocol:

-

Cell Culture: Culture HUVECs in EGM supplemented with 2% FBS.

-

Coating Transwells: Coat the underside of Transwell inserts with 10 µg/mL fibronectin in PBS for 1 hour at 37°C.

-

Cell Starvation: Serum-starve HUVECs in EGM with 0.5% FBS for 4-6 hours.

-

Assay Setup:

-

Add EGM with 0.5% FBS containing 10 ng/mL FGF2 to the lower chamber of a 24-well plate.

-

Add varying concentrations of this compound (5-5000 nM) to the lower chamber.

-

Harvest and resuspend starved HUVECs in EGM with 0.5% FBS at 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Quantification:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Stain migrated cells on the lower surface with Calcein AM.

-

Quantify fluorescence using a plate reader.

-

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to assess the effect of this compound on blood vessel formation.

Materials:

-

Fertilized chicken eggs

-

Sterile filter paper discs

-

This compound

-

FGF2

-

Stereomicroscope

-

Image analysis software

Protocol:

-

Egg Incubation: Incubate fertilized eggs at 37.5°C in a humidified incubator.

-

Windowing: On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

Sample Application:

-

On day 10, apply sterile filter paper discs saturated with a solution of FGF2 (as an angiogenic stimulus) and varying concentrations of this compound (0.1, 1, and 10 µg) onto the CAM.

-

-

Incubation: Reseal the window and incubate for 48-72 hours.

-

Analysis:

-

Image the CAM under a stereomicroscope.

-

Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the filter disc.

-

Mouse Model of Oxygen-Induced Retinopathy (OIR)

The OIR model is a well-established in vivo model for studying retinal neovascularization.

Materials:

-

C57BL/6J mouse pups with nursing mothers

-

Oxygen chamber

-

This compound

-

Oral gavage needles

-

Isolectin B4 fluorescent conjugate

-

Microscope with fluorescence imaging capabilities

Protocol:

-

Induction of Retinopathy:

-

On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing mother in a 75% oxygen chamber for 5 days.

-

On P12, return the mice to room air to induce relative hypoxia and subsequent retinal neovascularization.

-

-

Drug Administration:

-

From P12 to P17, administer this compound (30, 60, or 120 mg/kg) or vehicle control twice daily via oral gavage.

-

-

Tissue Collection and Staining:

-

On P17, euthanize the pups and enucleate the eyes.

-

Dissect the retinas and perform whole-mount staining with a fluorescently labeled isolectin B4 to visualize the retinal vasculature.

-

-

Quantification:

-

Capture images of the flat-mounted retinas using a fluorescence microscope.

-

Quantify the area of neovascularization using image analysis software.

-

Conclusion

This compound is a potent inhibitor of αvβ3 and αvβ5 integrins with demonstrated anti-angiogenic activity in a range of preclinical models. Its oral bioavailability makes it an attractive candidate for therapeutic development in diseases characterized by pathological angiogenesis. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working in the field of angiogenesis and drug development.

References

JNJ-26076713: A Technical Guide to its Preclinical Evaluation in Retinal Neovascularization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies used to evaluate the efficacy of JNJ-26076713 in models of retinal neovascularization. This compound is a potent, orally bioavailable antagonist of αv integrins, specifically targeting αvβ3 and αvβ5, which play crucial roles in the pathogenesis of neovascular eye diseases such as age-related macular degeneration (AMD) and diabetic retinopathy.

Core Efficacy Data of this compound

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the inhibitory effects of this compound on key processes involved in angiogenesis.

Table 1: In Vitro Activity of this compound

| Assay | Target | IC50 (nM) |

| Vitronectin Receptor Binding | αvβ3 | 2.3 |

| Vitronectin Receptor Binding | αvβ5 | 6.3 |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Oxygen-Induced Retinopathy

| Dosage (mg/kg, b.i.d.) | Inhibition of Retinal Neovascularization (%) |

| 30 | 33 |

| 60 | 43 |

| 120 | 67 |

Table 3: In Vivo Efficacy of this compound in a Diabetic Rat Model

| Dosage (mg/kg, b.i.d.) | Effect | Inhibition (%) |

| 60 | Reduction of Leukocyte Adhesion | 48 |

| 60 | Inhibition of Retinal Vascular Permeability | Not specified |

Table 4: Anti-Angiogenic Activity of this compound in HUVEC Migration and Chick Chorioallantoic Membrane (CAM) Assays

| Assay | Stimulant | This compound Concentration/Dose | Result |

| HUVEC Migration | FGF2 | 5-5000 nM | Dose-dependent inhibition |

| CAM Angiogenesis | FGF | 0.1, 1, and 10 µg | Dose-dependent inhibition |

Signaling Pathway of αv Integrin in Angiogenesis

The following diagram illustrates the signaling pathway targeted by this compound. By blocking the interaction of αv integrins with their extracellular matrix ligands, this compound disrupts downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival, thereby inhibiting neovascularization.

Caption: this compound inhibits αv integrin signaling to block angiogenesis.

Experimental Protocols

Detailed methodologies for the key preclinical studies are provided below.

Oxygen-Induced Retinopathy (OIR) in Mice

This model mimics the vasoproliferative phase of retinopathy of prematurity.

Caption: Experimental workflow for the Oxygen-Induced Retinopathy (OIR) model.

Methodology:

-

Animal Model: C57BL/6J mouse pups with their nursing dam are used.

-

Induction of Retinopathy: At postnatal day 7 (P7), the pups and their dam are placed in a hyperoxic environment (75% oxygen) for 5 days.

-

Return to Normoxia: At P12, the animals are returned to room air (normoxia). This sudden change to relative hypoxia induces retinal neovascularization.

-

Drug Administration: From P12 to P17, this compound is administered orally via gavage twice daily (b.i.d.) at doses of 30, 60, and 120 mg/kg. A vehicle control group is also included.

-

Assessment of Neovascularization: At P17, the mice are euthanized, and their eyes are enucleated. Retinal flat mounts are prepared and stained with a fluorescent vascular marker. The area of neovascularization is quantified using image analysis software.

Streptozotocin-Induced Diabetic Rat Model

This model is used to study diabetic retinopathy, including increased vascular permeability and leukostasis.

Caption: Experimental workflow for the Streptozotocin-Induced Diabetic Rat model.

Methodology:

-

Animal Model: Long-Evans rats are used.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ).

-

Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels.

-

Drug Administration: Diabetic rats are treated with this compound (60 mg/kg) or vehicle via oral gavage twice daily for 5 days.

-

Assessment of Vascular Permeability and Leukostasis:

-

Vascular Permeability: Retinal vascular permeability is assessed by measuring the extravasation of a fluorescently labeled tracer (e.g., Evans blue dye or fluorescein (B123965) isothiocyanate-dextran) into the retinal tissue.

-

Leukostasis: The number of adherent leukocytes in the retinal vasculature is quantified by perfusion with a fluorescently labeled lectin (e.g., concanavalin (B7782731) A) followed by retinal flat mount preparation and fluorescence microscopy.

-

Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay

This in vitro assay assesses the effect of this compound on endothelial cell migration, a key step in angiogenesis. A transwell migration (Boyden chamber) assay is commonly used.

Caption: Experimental workflow for the HUVEC Transwell Migration Assay.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under standard conditions.

-

Assay Setup:

-

The lower chamber of a transwell plate is filled with media containing a chemoattractant, such as Fibroblast Growth Factor 2 (FGF2).

-

HUVECs are seeded into the upper chamber (insert with a porous membrane) in serum-free media containing various concentrations of this compound (5-5000 nM).

-

-

Incubation: The plate is incubated for a period sufficient to allow cell migration (typically several hours).

-

Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of migrated cells is quantified by microscopy and image analysis.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provides a rapid assessment of a compound's effect on angiogenesis in a living system.

Caption: Experimental workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Methodology:

-

Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then carefully made in the shell to expose the chorioallantoic membrane (CAM).

-

Compound Application: A carrier, such as a sterile filter disc or a methylcellulose (B11928114) pellet, containing Fibroblast Growth Factor (FGF) as the angiogenic stimulus, and either this compound (at doses of 0.1, 1, and 10 µg) or a vehicle control, is placed on the CAM.

-

Incubation: The window is sealed, and the eggs are incubated for an additional 2-3 days to allow for a vascular response.

-

Assessment of Angiogenesis: The CAM is then examined under a stereomicroscope. The degree of angiogenesis is assessed by quantifying parameters such as the number and length of blood vessels and the number of vessel branch points within the area of the carrier. Inhibition of angiogenesis is determined by comparing the vascular response in the this compound-treated groups to the vehicle control group.

Unraveling the Downstream Signaling of αvβ3 Antagonism: A Technical Overview

A comprehensive examination of the molecular cascades affected by the inhibition of the αvβ3 integrin, a critical regulator of cellular behavior, reveals a complex network of signaling pathways pivotal in cancer progression, angiogenesis, and inflammatory diseases. While specific data on the compound JNJ-26076713 is not publicly available, this guide will provide an in-depth analysis of the downstream signaling consequences of αvβ3 antagonism, drawing upon established knowledge of this well-studied therapeutic target.